molecular formula C14H13ClN2O2 B8626999 N-benzyl-2-chloro-6-methoxyisonicotinamide

N-benzyl-2-chloro-6-methoxyisonicotinamide

Cat. No. B8626999
M. Wt: 276.72 g/mol
InChI Key: GBVYVZQSIZZXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-chloro-6-methoxyisonicotinamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-chloro-6-methoxyisonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-chloro-6-methoxyisonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-benzyl-2-chloro-6-methoxypyridine-4-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-8-11(7-12(15)17-13)14(18)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18)

InChI Key

GBVYVZQSIZZXDY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-methoxyisonicotinic acid (4.90 g, 26.00 mmol, prepared according to Okajima S., Yakugaku Zasshi, (1953), 73, 845-847) and 4-methylmorpholine (3.3 mL, 30.00 mmol) in tetrahydrofuran (100 mL) was added isobutyl chloroformate (3.8 mL, 28.00 mmol) at 0° C. The resulting solution was stirred at ambient temperature for 1 hour, followed by the addition of benzylamine (4.2 mL, 38.00 mmol). The reaction mixture was stirred at ambient temperature for 20 hours, diluted with ethyl acetate (100 mL), washed with water (30 mL) and brine (30 mL). The organic solution was dried over anhydrous sulphate, filtered and concentrated in vacuo. The residue was recrystallized from ethyl acetate and hexanes to give N-benzyl-2-chloro-6-methoxyisonicotinamide (6.20 g, 86%): 1H NMR (300 MHz, CDCl3) δ 7.37-7.27 (m, 5H), 7.18 (s, 1H), 6.94 (s, 1H), 6.43 (br s, 1H), 4.58 (d, J=5.7 Hz, 2H), 3.94 (s, 3H); MS (ES+) m/z 277.4 (M+1).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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